Cyprosulfamide

Catalog No.
S637387
CAS No.
221667-31-8
M.F
C18H18N2O5S
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyprosulfamide

CAS Number

221667-31-8

Product Name

Cyprosulfamide

IUPAC Name

N-[4-(cyclopropylcarbamoyl)phenyl]sulfonyl-2-methoxybenzamide

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C18H18N2O5S/c1-25-16-5-3-2-4-15(16)18(22)20-26(23,24)14-10-6-12(7-11-14)17(21)19-13-8-9-13/h2-7,10-11,13H,8-9H2,1H3,(H,19,21)(H,20,22)

InChI Key

OAWUUPVZMNKZRY-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC3

The exact mass of the compound Cyprosulfamide is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of cyclopropanes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyprosulfamide is a sulfonylcarboxamide compound that functions as a herbicide safener, primarily used to protect maize (corn) from potential phytotoxicity when treated with certain herbicides. Its core mechanism involves enhancing the crop's natural metabolic processes, specifically by inducing the expression and activity of detoxification enzymes such as cytochrome P450s and glutathione S-transferases (GSTs). This accelerated metabolism allows the maize plant to neutralize the herbicide active ingredient more rapidly, ensuring crop safety without compromising weed control efficacy. A key characteristic of Cyprosulfamide is its effectiveness in both pre-emergence and post-emergence applications, a trait enabled by its systemic uptake through both roots and foliage.

Attempting a one-to-one substitution of Cyprosulfamide with other safeners, even those within the same general class, introduces significant risks in formulation performance and field efficacy. Key differentiators are not interchangeable. For instance, its dual-uptake capability (root and foliar) enables both pre- and post-emergence activity, a feature not universally shared by substitutes like isoxadifen-ethyl, which is primarily limited to foliar, post-emergence protection. Furthermore, safener activity is highly crop-specific; Cyprosulfamide effectively protects maize but fails to protect wheat from the same herbicide, demonstrating that its recognition and metabolic activation are tied to specific crop genetics. Substituting it into a formulation intended for a different crop or application window based on generic class assumptions can lead to catastrophic crop injury or complete loss of safening action.

Dual Pre- and Post-Emergence Activity Enables Broader Formulation Windows

Cyprosulfamide provides effective crop protection in both soil-applied (pre-emergence) and foliar-applied (post-emergence) herbicide programs. This contrasts directly with other modern safeners like isoxadifen-ethyl, which is noted primarily for its strong post-emergence activity and lacks significant pre-emergence efficacy. The ability of Cyprosulfamide to function via both pathways provides greater flexibility for formulators and growers.

Evidence DimensionApplication Efficacy Window
Target Compound DataStrong pre-emergence (soil) AND post-emergence (foliar) activity
Comparator Or BaselineIsoxadifen-ethyl: Primarily strong post-emergence (foliar) activity
Quantified DifferenceAddition of a robust pre-emergence use case not reliably available with isoxadifen-ethyl
ConditionsCommercial herbicide formulations for maize (corn).

This versatility allows for the development of a wider range of herbicide products and gives growers a larger operational window for application, a critical factor in procurement decisions.

High Crop-Specific Selectivity: Effective in Maize, Ineffective in Wheat

The safening action of Cyprosulfamide is highly selective. In a direct comparative study, Cyprosulfamide provided effective protection for maize against injury from the herbicide thiencarbazone-methyl (TCM). In contrast, it offered no protective effect for wheat, which suffered significant injury from the same herbicide treatment. This demonstrates a specific metabolic activation pathway in maize that is absent in wheat.

Evidence DimensionSafening Efficacy vs. Thiencarbazone-methyl (TCM)
Target Compound DataIn Maize: Effective protection from TCM-induced injury.
Comparator Or BaselineIn Wheat: No protection from TCM-induced injury.
Quantified DifferenceQualitatively complete difference in safening activity between two major cereal crops.
ConditionsPost-emergence application of TCM herbicide to maize and wheat seedlings.

This evidence is critical for procurement, as it guarantees performance in the target crop (maize) and prevents costly misapplication or formulation errors for non-target crops like wheat.

Potent Induction of Key Detoxification Genes in Maize

Cyprosulfamide's protective action is driven by a powerful upregulation of detoxification-related genes. When maize seedlings were treated with the herbicide clomazone, the expression of critical GST and UGT genes was suppressed. However, in seedlings pre-treated with Cyprosulfamide, the expression of these same genes was massively induced upon clomazone exposure. For example, GST gene ZmGST21 expression increased 25.67-fold and UGT gene ZmUGT76C2 increased 238.82-fold compared to treatment with the herbicide alone.

Evidence DimensionGene Expression Fold-Change (vs. Herbicide Alone)
Target Compound DataZmGST21: +25.67-fold; ZmUGT76C2: +238.82-fold
Comparator Or BaselineClomazone herbicide alone: Down-regulated or did not induce these genes.
Quantified DifferenceReversal of herbicide-induced suppression and multi-fold induction of critical detoxification pathways.
ConditionsMaize seedlings treated with Clomazone (Clo) vs. Cyprosulfamide (CSA) pre-treatment followed by Clo.

This provides quantitative, mechanistic proof of efficacy, assuring buyers that the safening effect is robust, reliable, and based on a potent biological response.

Defined Crystalline Forms (Polymorphs) with Distinct Thermal Properties

The manufacturing process for Cyprosulfamide allows for the selective synthesis of at least two distinct crystalline forms (polymorphs), each with a unique melting point. Crystal Form I exhibits a melting point of 143-145 °C, while Crystal Form II has a melting point of 147-148 °C. Control over the solid-state form of an active ingredient is crucial for consistent manufacturing and formulation.

Evidence DimensionMelting Point (°C)
Target Compound DataCrystal Form I: 143-145 °C; Crystal Form II: 147-148 °C
Comparator Or BaselineA material with undefined or mixed polymorphic content.
Quantified DifferenceAvailability of distinct, thermally characterized solid forms.
ConditionsSelective synthesis process as described in patent literature.

For procurement and formulation, sourcing a material with a defined and reproducible crystalline form is critical for ensuring consistent solubility, stability, and bioavailability in the final product.

Formulating Pre-Emergence Herbicides for Maize

The demonstrated systemic activity via root uptake makes Cyprosulfamide the right choice for inclusion in soil-applied, pre-emergence herbicide formulations for corn, providing protection from the moment of germination.

Enhancing Post-Emergence Safety of HPPD and ALS Inhibitors in Corn

Its proven ability to potently induce P450 and GST enzyme pathways makes it highly effective for safening post-emergence herbicides, such as those from the HPPD inhibitor (e.g., isoxaflutole) and ALS inhibitor (e.g., thiencarbazone-methyl) classes.

Developing Herbicide Programs with Flexible Application Timing

For integrated weed management programs that require flexibility, Cyprosulfamide is a superior choice because its dual pre- and post-emergence efficacy allows a single safener technology to be used across different products and application schedules.

Manufacturing Formulations with Consistent Physicochemical Properties

For formulators requiring high batch-to-batch consistency, procuring Cyprosulfamide with a specified crystalline form (polymorph) ensures reproducible solubility and stability profiles in the final commercial product.

Physical Description

Dry Powder

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

374.09364285 Da

Monoisotopic Mass

374.09364285 Da

Heavy Atom Count

26

UNII

Z5J23Y43OL

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

221667-31-8

Wikipedia

Cyprosulfamide

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Benzamide, N-[[4-[(cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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